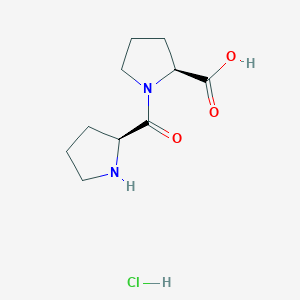

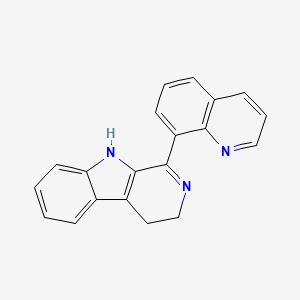

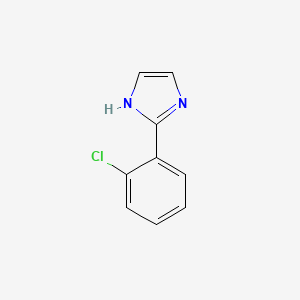

![molecular formula C23H20N4O3 B3154015 (S)-Benzyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-1-oxo-3-phenylpropan-2-ylcarbamate CAS No. 769922-77-2](/img/structure/B3154015.png)

(S)-Benzyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-1-oxo-3-phenylpropan-2-ylcarbamate

Overview

Description

The compound is a complex organic molecule that contains a benzyl group, a benzo[d][1,2,3]triazol-1-yl group, and a phenylpropan-2-ylcarbamate group . These groups are common in many organic compounds and are often involved in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds involving the 1H-benzo[d][1,2,3]triazol-1-yl group have been synthesized using copper-catalyzed click reactions of azides with alkynes . Another method involves the use of Pd-catalysed Sonogashira coupling reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as IR spectroscopy, 1H NMR, 13C NMR, and mass spectral data . X-ray diffraction has also been used to confirm the structure of similar compounds .Chemical Reactions Analysis

Compounds containing the 1H-benzo[d][1,2,3]triazol-1-yl group have been found to participate in various chemical reactions. For instance, they have been used as ligands in copper-catalyzed S-arylation of thiols .Scientific Research Applications

Antimicrobial and Antifungal Properties

- Synthesis and Antimicrobial Screening : A study on the synthesis of a novel series of phenols derivatives related to 1H-benzo[d][1,2,3]triazol has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents (Shaikh et al., 2014).

- Antibacterial, Antifungal, and Anticonvulsant Evaluation : Another study synthesized novel 1H-benzo[d][1,2,3]triazoles showing moderate antibacterial and antifungal activity, also demonstrating excellent anticonvulsant properties (Rajasekaran et al., 2006).

Drug-likeness and Synthesis

- In Silico Approach to Drug-likeness : In a research focused on the synthesis and characterization of triazole derivatives, the compounds were also investigated for drug-likeness properties using in-silico ADME prediction, highlighting their potential in pharmaceutical development (Pandya et al., 2019).

- Peptide Synthesis and Conjugates : A study described the synthesis and characterization of benzyl carbamate derivatives, emphasizing their use in preparing peptides and their mimetics and conjugates (Küçükbay & Buğday, 2014).

Catalytic and Structural Aspects

- Catalytic Oxidation and Transfer Hydrogenation : Research on half-sandwich Ruthenium(II) complexes with 1H-1,2,3-triazole based ligands explored their use in catalytic oxidation and transfer hydrogenation, demonstrating the versatility of these compounds in catalytic processes (Saleem et al., 2013).

- Structural Analysis and Binding Mechanisms : A study conducted a structural analysis of a triazole derivative, examining its binding mechanism with α1A-adrenoceptor, which is crucial for drug design and understanding biological interactions (Xu et al., 2016).

Mechanism of Action

Mode of Action

Benzotriazole amino acids, a class of compounds to which z-phe-bt belongs, are known to be versatile reagents for synthesizing peptides as well as their mimetics and conjugates

Pharmacokinetics

The impact of these properties on the bioavailability of Z-Phe-Bt is also unknown .

Result of Action

Given its potential role in peptide synthesis or modification, it could potentially influence protein function and cellular processes .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .

Biochemical Analysis

Biochemical Properties

Z-Phe-Bt plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with carboxypeptidases, which are enzymes that cleave amino acids from the C-terminus of peptides. Z-Phe-Bt acts as a substrate for these enzymes, facilitating the synthesis of peptides and peptidomimetics . The interaction between Z-Phe-Bt and carboxypeptidases is characterized by the formation of a stable enzyme-substrate complex, which is essential for the catalytic activity of the enzyme.

Cellular Effects

Z-Phe-Bt influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, Z-Phe-Bt can modulate the activity of signaling proteins, leading to alterations in downstream signaling pathways. This modulation can result in changes in gene expression, affecting the production of specific proteins and enzymes. Additionally, Z-Phe-Bt can influence cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of Z-Phe-Bt involves its binding interactions with biomolecules. Z-Phe-Bt binds to the active site of carboxypeptidases, inhibiting their activity. This inhibition is achieved through the formation of a covalent bond between the compound and the enzyme, leading to a stable enzyme-inhibitor complex. This interaction prevents the enzyme from catalyzing the hydrolysis of peptide bonds, thereby inhibiting its activity. Additionally, Z-Phe-Bt can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Z-Phe-Bt can change over time. The stability and degradation of Z-Phe-Bt are critical factors that influence its long-term effects on cellular function. Z-Phe-Bt is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that Z-Phe-Bt can have sustained effects on cellular function, particularly in in vitro and in vivo studies. These effects include prolonged inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of Z-Phe-Bt vary with different dosages in animal models. At low doses, Z-Phe-Bt can effectively inhibit enzyme activity without causing significant toxic or adverse effects. At high doses, Z-Phe-Bt can exhibit toxic effects, including cellular toxicity and adverse effects on organ function. Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which the effects plateau or become detrimental .

Metabolic Pathways

Z-Phe-Bt is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by modulating the activity of metabolic enzymes, leading to changes in the levels of metabolites. For instance, Z-Phe-Bt can inhibit the activity of carboxypeptidases, leading to an accumulation of peptide substrates and a decrease in the production of free amino acids. This modulation of metabolic pathways can have significant effects on cellular metabolism and function .

Transport and Distribution

Within cells and tissues, Z-Phe-Bt is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The distribution of Z-Phe-Bt within cells can affect its activity and function, as its localization can determine its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of Z-Phe-Bt is critical for its activity and function. Z-Phe-Bt can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall activity within the cell. For instance, Z-Phe-Bt can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins, or to the nucleus, where it can modulate gene expression by interacting with nuclear proteins .

properties

IUPAC Name |

benzyl N-[(2S)-1-(benzotriazol-1-yl)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c28-22(27-21-14-8-7-13-19(21)25-26-27)20(15-17-9-3-1-4-10-17)24-23(29)30-16-18-11-5-2-6-12-18/h1-14,20H,15-16H2,(H,24,29)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOJLKRZEWWYIH-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

769922-77-2 | |

| Record name | 769922-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

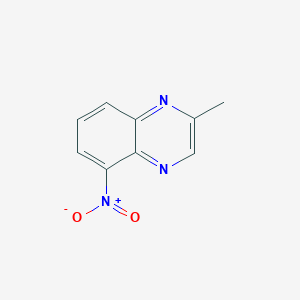

![[1]Benzothieno[2,3-d]pyrimidine, 2,4-dichloro-](/img/structure/B3153933.png)

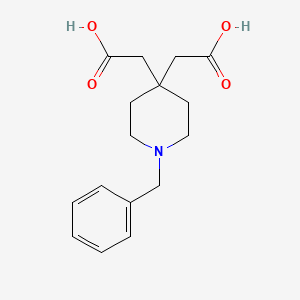

![4-Hexylbicyclo[2.2.2]octan-1-OL](/img/structure/B3153961.png)